![molecular formula C17H17Cl2N5O2 B14644972 Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine CAS No. 52128-08-2](/img/structure/B14644972.png)
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is a complex organic compound that features a quinazoline core structure substituted with a 3,5-dichloroanilino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagentsThe final step involves the attachment of the acetic acid moiety, which can be achieved through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the quinazoline core.
3,5-Dichloroaniline: Shares the dichloroaniline moiety but differs in the rest of the structure.
Quinazoline derivatives: Various quinazoline-based compounds with different substituents and biological activities.
Uniqueness
Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
52128-08-2 |
|---|---|
Molecular Formula |
C17H17Cl2N5O2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H13Cl2N5.C2H4O2/c16-9-4-10(17)6-11(5-9)20-7-8-1-2-13-12(3-8)14(18)22-15(19)21-13;1-2(3)4/h1-6,20H,7H2,(H4,18,19,21,22);1H3,(H,3,4) |
InChI Key |
IGNLWCWQGPEVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=C1CNC3=CC(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


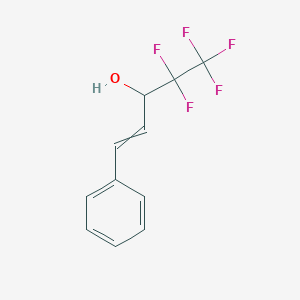
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
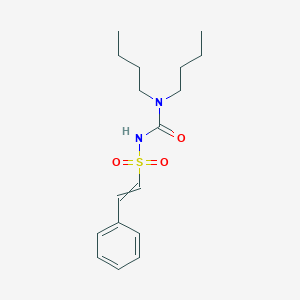
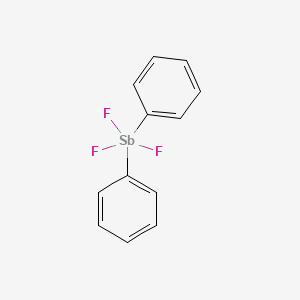
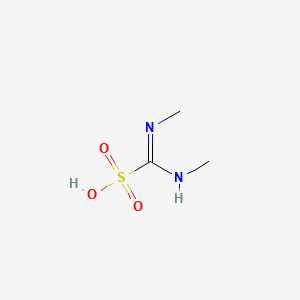
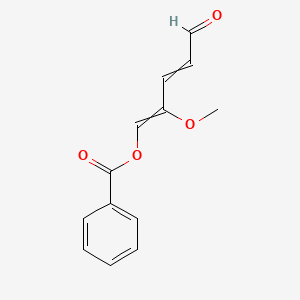
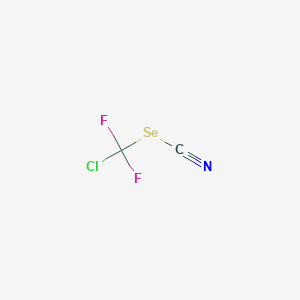



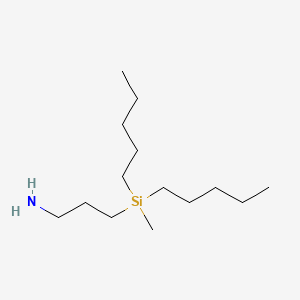
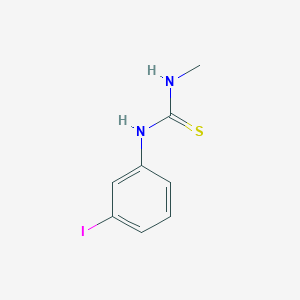
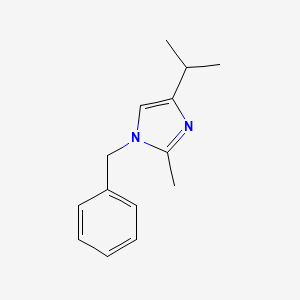
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
